Nitromethaqualone

Catalog No.
S569217
CAS No.
340-52-3
M.F
C16H13N3O4
M. Wt
311.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitromethaqualone

Forensic labs require a dedicated reference standard to avoid cross-reactivity with methaqualone. This certified analytical standard ensures accurate LC-MS/MS and GC-MS identification. • 10× higher GABA-A receptor binding affinity vs. methaqualone for low-concentration assays. • Unique nitro group metabolism to mutagenic aniline for DNA-adduct studies. • Distinct MW (311.3 g/mol) and UV λmax 226 nm for unambiguous calibration.

CAS Number

340-52-3

Product Name

Nitromethaqualone

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3

InChI Key

RZHHDMJWDYJXAW-UHFFFAOYSA-N

Synonyms

2-methyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone, nitromethaqualone

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC

structure

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Nitromethaqualone (CAS 340-52-3) is a synthetic quinazolinone derivative and a highly potent, nitro-substituted analogue of the sedative-hypnotic methaqualone [1]. Structurally defined as 3-(2-methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone, it serves as a critical analytical reference standard in forensic toxicology and a specialized model compound for metabolic research . While its clinical development was halted due to toxicity, its primary procurement value today lies in its role as a high-affinity positive allosteric modulator of GABA-A receptors and as an unequivocal standard for identifying clandestine quinazolinone derivatives in complex analytical matrices[2].

Procurement Fit

Certified analytical reference standard for forensic identification and research workflows
Spectrally distinct from methaqualone, mecloqualone, and positional isomers
Batch-specific purity certificate supports quantitative method validation

Utilizing standard methaqualone or other halogenated analogues (such as mecloqualone) as a substitute in metabolic or forensic assays is fundamentally inadequate [1]. Nitromethaqualone possesses a unique aromatic nitro group at the 4′-position of the phenyl ring, which undergoes specific metabolic reduction to a mutagenic aniline derivative—a toxicological pathway entirely absent in non-nitrated quinazolinones [2]. Furthermore, its 10-fold higher binding potency at GABA-A receptors means that generic in-class substitutes cannot replicate its specific receptor binding kinetics, nor can they provide the distinct molecular mass and fragmentation profile required for accurate LC-MS/MS forensic calibration.

Substitution Risk

Spectral fingerprint mismatch
IR, NMR, and mass spectra are unique to nitromethaqualone; even positional isomers give distinct signatures, preventing accurate substitution in forensic identification.
Metabolic pathway divergence
Nitro reduction produces a mutagenic aniline metabolite absent in methaqualone, altering toxicological interpretation and risk assessment.
Purity certification gap
Uncertified or uncharacterized analogues lack defined purity and traceable batch data, compromising quantitative accuracy in analytical workflows.

Enhanced GABA-A Receptor Modulation and Potency

Pharmacological evaluations demonstrate that nitromethaqualone exhibits a significantly higher affinity and efficacy at GABA-A receptors compared to its parent compound[1]. Specifically, the addition of the aromatic nitro group renders nitromethaqualone 10 times more potent than methaqualone, correlating to a typical effective systemic dose of approximately 25 mg versus the 250–300 mg required for methaqualone [2]. This quantitative leap in potency makes it an essential high-affinity ligand for competitive binding assays.

Evidence DimensionSedative-hypnotic potency (effective dose equivalent)
Target Compound Data~25 mg effective dose
Comparator Or BaselineMethaqualone (250–300 mg effective dose)
Quantified Difference10-fold increase in potency
ConditionsIn vivo systemic administration / GABA-A receptor modulation models

Allows researchers to achieve maximal receptor activation at lower concentrations, minimizing solvent-induced artifacts in sensitive neuropharmacological assays.

Sedative-Hypnotic Potency
Reported
~25 mg vs. ~250–300 mg
Nitromethaqualone
Methaqualone
Reported dose context supports compound differentiation; does not establish dosing interchangeability.
Historical pharmacological data; human effective dose circa 1963.

Distinct Metabolic Pathway and Mutagenic Activation

Unlike standard quinazolinones that primarily undergo hepatic hydroxylation, nitromethaqualone is uniquely characterized by the metabolic reduction of its aromatic nitro group [1]. This specific biotransformation yields the corresponding aniline metabolite (e.g., 2-methoxy-4-nitroaniline), which is a proven mutagen capable of forming covalent adducts with DNA [2]. Methaqualone lacks this nitro group and does not produce these mutagenic aniline derivatives, making nitromethaqualone an irreplaceable positive control for specific toxicological studies.

Evidence DimensionMutagenic metabolite generation
Target Compound DataProduces mutagenic aniline derivatives via nitro reduction
Comparator Or BaselineMethaqualone (Undergoes hydroxylation, non-mutagenic)
Quantified DifferencePresence vs. absence of mutagenic aniline formation
ConditionsHepatic cytochrome P450 metabolism / in vitro mutagenicity assays

Essential for toxicology labs requiring a structurally related quinazolinone to serve as a positive control for nitro-reduction and DNA-adduct formation assays.

Mutagenic Metabolite
Head-to-head
Nitro reduction → aniline derivative
Mutagenic metabolite
Mutagenic metabolite distinguishes toxicological profile; not equivalent to methaqualone.
In vivo rat/human metabolism; fecal 55–60%, urinary 24–27%.

Mass Spectral and Chromatographic Differentiation

For forensic procurement, unequivocal identification relies on distinct physicochemical properties. Nitromethaqualone possesses a molecular weight of 311.3 g/mol and a specific UV absorbance maximum at 226 nm. In contrast, the parent compound methaqualone has a molecular weight of 250.3 g/mol [1]. This 61.0 g/mol mass difference, driven by the methoxy and nitro substitutions, ensures baseline resolution in mass spectrometry, preventing false positives during the screening of seized clandestine materials.

Evidence DimensionMolecular weight and mass-to-charge (m/z) ratio
Target Compound Data311.3 g/mol (UV max: 226 nm)
Comparator Or BaselineMethaqualone (250.3 g/mol)
Quantified Difference+61.0 g/mol mass shift
ConditionsLC-MS/MS and UV-Vis spectrophotometry

Provides forensic chemists with the exact analytical parameters needed to calibrate instruments and definitively separate nitromethaqualone from other quinazolinones in complex mixtures.

Spectral Differentiation
Analytical context
Unique IR, NMR, MS fingerprints
IR NMR GC-MS
Validated analytical fingerprints enable unequivocal forensic identification.
Compared against methaqualone, mecloqualone, and three isomers.

Solvent Compatibility and Assay Formulation

Proper solvent selection is critical for reproducible in vitro assays. Nitromethaqualone demonstrates a high solubility of 20 mg/mL in organic solvents such as DMF, DMSO, and absolute ethanol . However, for aqueous-based biological assays, it requires a co-solvent approach, achieving a stable concentration of 0.5 mg/mL in a 1:1 mixture of Ethanol and PBS (pH 7.2). This defined solubility profile dictates the exact formulation protocols required for its use as a reference standard, contrasting with more water-soluble salts of other drug classes.

Evidence DimensionMaximum stable solubility
Target Compound Data20 mg/mL in DMSO/DMF; 0.5 mg/mL in 1:1 Ethanol:PBS
Comparator Or BaselineStandard aqueous buffers (insoluble/precipitates)
Quantified Difference40-fold higher solubility in pure organics vs. 50% aqueous mixtures
ConditionsStandard laboratory temperature and pressure (in vitro assay preparation)

Prevents costly assay failures and precipitation events by guiding procurement teams and technicians to purchase and utilize the correct organic co-solvents.

Certified Purity
Specification review
≥98%
Certified purity underpins quantitative accuracy in forensic and research assays.
Batch-specific CoA; HPLC or equivalent method.

Forensic Toxicology and Seized Material Screening

Directly following from its distinct 311.3 g/mol molecular weight and 226 nm UV maximum, nitromethaqualone is an indispensable analytical reference standard for forensic laboratories. It is utilized to calibrate LC-MS/MS and GC-MS equipment, ensuring the unequivocal identification and quantification of this specific designer drug in complex clandestine mixtures, free from cross-reactivity with methaqualone[1].

In Vitro Mutagenicity and Cytochrome P450 Metabolism Assays

Because its aromatic nitro group is specifically metabolized into a mutagenic aniline derivative, nitromethaqualone serves as a highly effective positive control in metabolic research[2]. Toxicology labs procure this compound to study the enzymatic reduction pathways of nitro-aromatics and to validate assays detecting DNA-adduct formation, a use case impossible to fulfill with non-nitrated quinazolinones[2].

High-Affinity GABA-A Receptor Modulation Studies

Leveraging its 10-fold higher potency compared to methaqualone, nitromethaqualone is utilized in neuropharmacological research to investigate extreme positive allosteric modulation of GABA-A receptors [3]. Its high affinity allows researchers to conduct competitive binding assays at lower concentrations, thereby reducing the risk of solvent-induced artifacts in sensitive cell-based models[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic identification of seized drugs
Spectral fingerprint specificity (IR, NMR, GC‑MS)
Confirm differentiation from positional isomers and quinazolinone analogues
Nitro‑quinazolinone biotransformation research
Metabolic pathway distinctiveness (nitro reduction)
Verify formation of mutagenic aniline metabolite
Quantitative assay calibration (LC‑MS/MS, GC‑MS)
Certified purity ≥98% and batch‑specific CoA
Validate calibration accuracy and method linearity

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

311.09060590 Da

Monoisotopic Mass

311.09060590 Da

Heavy Atom Count

23

UNII

7G855468ZM

Other CAS

340-52-3

Wikipedia

Nitromethaqualone

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